2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide
Description
This compound is a substituted acetamide featuring a 1H-imidazole core modified with a 2-chlorobenzyl group at the N1 position and a sulfanyl bridge connecting the imidazole ring to the acetamide moiety. The phenyl group on the acetamide is substituted with a trifluoromethyl group at the para position.
Properties
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]imidazol-2-yl]sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClF3N3OS/c20-16-4-2-1-3-13(16)11-26-10-9-24-18(26)28-12-17(27)25-15-7-5-14(6-8-15)19(21,22)23/h1-10H,11-12H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPOTAGAZFCWHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CN=C2SCC(=O)NC3=CC=C(C=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClF3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound contains an imidazole ring, which is a core structure in many biologically active compounds. Imidazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.
Mode of Action
The presence of an imidazole ring suggests that it might interact with its targets through hydrogen bonding, π-π stacking, or other non-covalent interactions. The trifluoromethyl group could enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes.
Biochemical Pathways
Imidazole derivatives have been reported to interfere with various biochemical pathways, depending on their specific targets.
Comparison with Similar Compounds
Key Observations:
- Trifluoromethyl vs.
- Sulfanyl vs. Sulfonyl Bridges : The sulfanyl (thioether) linker in the target compound may offer greater conformational flexibility compared to sulfonyl analogs (e.g., ), which could influence enzyme-binding kinetics.
- Imidazole C5 Modifications : Unlike compounds with hydroxymethyl () or nitro groups (), the target compound lacks polar substituents at C5, suggesting a trade-off between solubility and potency.
ADME and Toxicity Profile
- Metabolic Stability : Sulfanyl bridges are less prone to oxidation than sulfonyl groups (), possibly reducing reactive metabolite formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
